3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0484477
InChI:
InChI=1S/C16H14ClN5O2/c17-9-4-3-5-10(8-9)19-20-13-14-18-12-7-2-1-6-11(12)16(24)22(14)21-15(13)23/h3-5,8,18H,1-2,6-7H2,(H,21,23)
SMILES:
C1CCC2=C(C1)C(=O)N3C(=C(C(=O)N3)N=NC4=CC(=CC=C4)Cl)N2
Molecular Formula:
C16H14ClN5O2
Molecular Weight:
343.77g/mol
3-[(3-chlorophenyl)diazenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
CAS No.:
Cat. No.: VC0484477
Molecular Formula: C16H14ClN5O2
Molecular Weight: 343.77g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN5O2 |
|---|---|
| Molecular Weight | 343.77g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)diazenyl]-1,4,5,6,7,8-hexahydropyrazolo[5,1-b]quinazoline-2,9-dione |
| Standard InChI | InChI=1S/C16H14ClN5O2/c17-9-4-3-5-10(8-9)19-20-13-14-18-12-7-2-1-6-11(12)16(24)22(14)21-15(13)23/h3-5,8,18H,1-2,6-7H2,(H,21,23) |
| Standard InChI Key | PUAFLNVMPYKYQF-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=O)N3C(=C(C(=O)N3)N=NC4=CC(=CC=C4)Cl)N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator